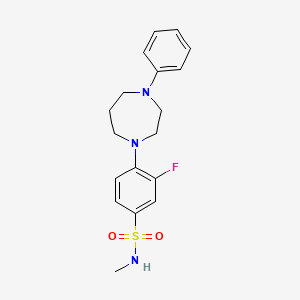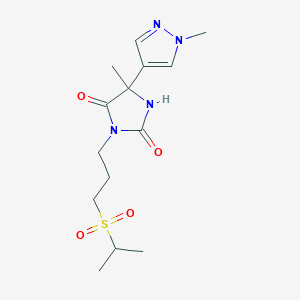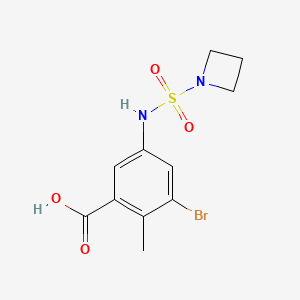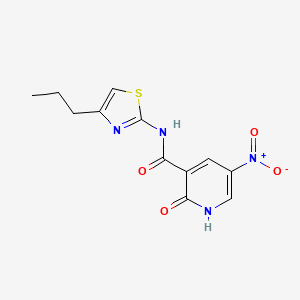
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a methyl group, and a diazepane ring attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the diazepane derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural rigidity and specificity. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-methylbenzenesulfonamide
- N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide
- 3-chloro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide
Uniqueness
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly valuable in drug development and other applications.
Properties
IUPAC Name |
3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-20-25(23,24)16-8-9-18(17(19)14-16)22-11-5-10-21(12-13-22)15-6-3-2-4-7-15/h2-4,6-9,14,20H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKJHIGIXGTWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N2CCCN(CC2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056917.png)
![6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056921.png)
![2-[(2-Chloro-6-fluorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B7056922.png)

![2-[2-Fluoro-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7056925.png)
![4-Oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenyl]butanoic acid](/img/structure/B7056934.png)
![5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B7056935.png)
![Tert-butyl 3-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056949.png)
![6-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7056966.png)
![1-(5-tert-butyl-1,2-oxazol-3-yl)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B7056968.png)

![4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B7056978.png)
![2-[[(4,6-Dimethylpyrimidin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7057001.png)

